Enhanced Stoichiometric Precision in Pharmaceutical Synthesis
The dihydrochloride salt provides a precisely defined, crystalline stoichiometry that ensures consistent reaction outcomes in multi-step syntheses, particularly in the formation of amide bonds and spirocyclic acylguanidines for beta-secretase (BACE1) inhibitor programs [1]. Unlike the free base or monohydrochloride, the dihydrochloride form eliminates ambiguity in the amine's protonation state, which is critical for reproducible yields in sensitive medicinal chemistry applications [2].
| Evidence Dimension | Stoichiometric Definition and Reactivity |
|---|---|
| Target Compound Data | Defined dihydrochloride salt (2 HCl per free base) with exact molar mass of 182.05 g/mol |
| Comparator Or Baseline | Free base (C₅H₇N₃, MW 109.13 g/mol) and monohydrochloride (C₅H₈ClN₃, MW 145.59 g/mol) |
| Quantified Difference | Contains exactly 2 moles of HCl per mole of free base vs. 0 or 1 HCl in comparators |
| Conditions | Synthetic utility in pharmaceutical intermediate applications, particularly spirocyclic acylguanidine synthesis |
Why This Matters
This ensures accurate molar calculations and reproducible reaction conditions, preventing costly experimental failures due to undefined protonation states.
- [1] Xinnuo Pharma. 2-Pyrimidinemethanamine Hydrochloride Product Description. https://xinnuopharma.com/ View Source
- [2] BOC Sciences. 2-(Aminomethyl)pyrimidine Hydrochloride Product Specification. CAS 372118-67-7. https://buildingblock.bocsci.com/ View Source
